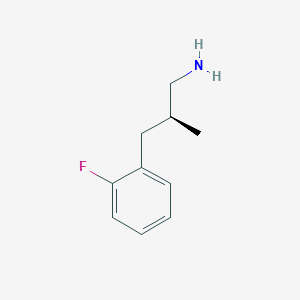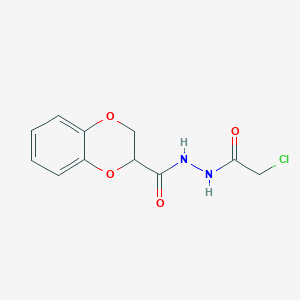
N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It features a benzodioxine ring system, which is a fused heterocyclic structure containing oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with chloroacetyl chloride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 2,3-dihydro-1,4-benzodioxine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.
Hydrazide Formation: The chloroacetyl derivative is then treated with hydrazine hydrate to yield N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Cyclization: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.
Cyclization: Acidic or basic catalysts to promote ring closure.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Cyclization: Heterocyclic compounds such as pyrazoles or triazoles.
Condensation: Hydrazones and related derivatives.
科学的研究の応用
N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
類似化合物との比較
Similar Compounds
N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar structure with a cyano group instead of the benzodioxine ring.
N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide: Contains a trifluoromethyl group, offering different electronic properties.
N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: Similar structure but with variations in the substituents on the benzodioxine ring.
Uniqueness
N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its benzodioxine ring system, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-5-10(15)13-14-11(16)9-6-17-7-3-1-2-4-8(7)18-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNAYRFVQTWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
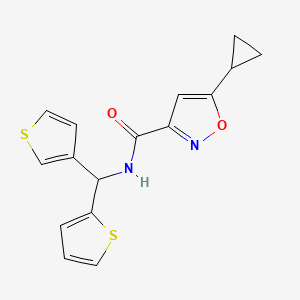
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2747251.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747253.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
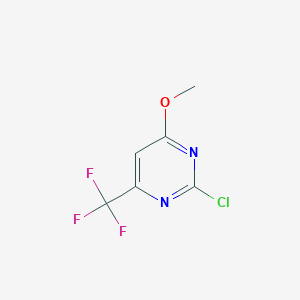
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)
![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)
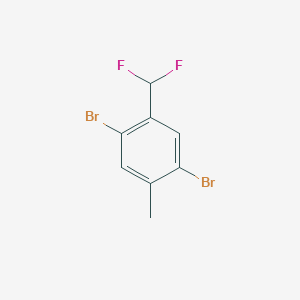


![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2747269.png)
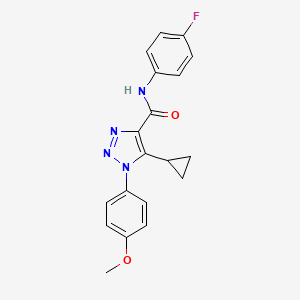
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)
